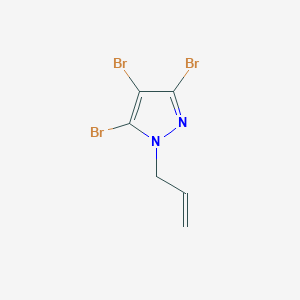
2,3-Diacetylsuccinic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diacetylsuccinic anhydride is an organic compound with the molecular formula C8H8O5 It is a derivative of succinic anhydride, where two acetyl groups are attached to the succinic anhydride core
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diacetylsuccinic anhydride can be synthesized through the acetylation of succinic anhydride. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions. The reaction proceeds as follows:
Succinic anhydride+2Acetic anhydride→2,3-Diacetylsuccinic anhydride+Acetic acid
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Diacetylsuccinic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2,3-diacetylsuccinic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, typically with a catalyst.
Aminolysis: Amines such as ammonia or primary amines, often under mild heating.
Major Products Formed
Hydrolysis: 2,3-Diacetylsuccinic acid.
Alcoholysis: Corresponding esters of 2,3-diacetylsuccinic acid.
Aminolysis: Corresponding amides of 2,3-diacetylsuccinic acid.
Scientific Research Applications
2,3-Diacetylsuccinic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Diacetylsuccinic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic acyl substitution reactions, where nucleophiles such as water, alcohols, or amines attack the carbonyl carbon, leading to the formation of acids, esters, or amides, respectively. The molecular targets and pathways involved are primarily related to its ability to form covalent bonds with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Succinic anhydride: The parent compound, less reactive due to the absence of acetyl groups.
Maleic anhydride: Similar structure but with a double bond, leading to different reactivity.
Phthalic anhydride: Aromatic anhydride with different applications and reactivity.
Uniqueness
2,3-Diacetylsuccinic anhydride is unique due to the presence of two acetyl groups, which enhance its reactivity compared to succinic anhydride
Properties
CAS No. |
74113-55-6 |
|---|---|
Molecular Formula |
C8H8O5 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
3,4-diacetyloxolane-2,5-dione |
InChI |
InChI=1S/C8H8O5/c1-3(9)5-6(4(2)10)8(12)13-7(5)11/h5-6H,1-2H3 |
InChI Key |
IUTCCKBNLGSFGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(C(=O)OC1=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



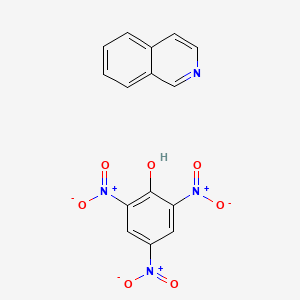



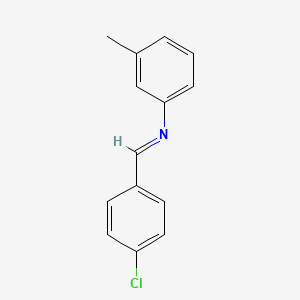
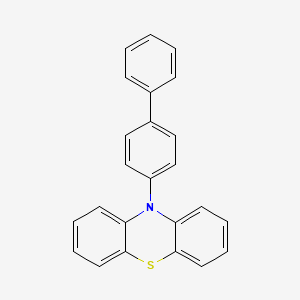
![6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene](/img/structure/B11952984.png)

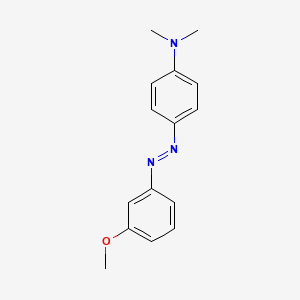
![4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11953022.png)
![Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-](/img/structure/B11953039.png)
